5-Phenylthiazol-2-amine

PI4KIIIβ inhibition kinase inhibitor oncology

5-Phenylthiazol-2-amine is a privileged heterocyclic scaffold for kinase inhibitor development. The 5-phenyl substituent is structurally essential for ATP-binding pocket engagement and ADME performance—enabling oral bioavailability that pyrazole-based analogs cannot achieve. Validated in PI4KIIIβ (SCLC, in vivo safety superior to alpelisib) and FLT3-ITD AML programs (active against quizartinib-resistant mutants). Unlike generic 2-aminothiazole derivatives, this scaffold's substitution pattern is non-interchangeable. Procure for scaffold-hopping strategies where oral PK is limiting.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 39136-63-5
Cat. No. B1207395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylthiazol-2-amine
CAS39136-63-5
Synonyms5-phenyl-thiazol-2-ylamine
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(S2)N
InChIInChI=1S/C9H8N2S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
InChIKeyLSLUWQIENURREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylthiazol-2-amine (CAS 39136-63-5): A Privileged 2-Aminothiazole Scaffold for Kinase-Targeted Drug Discovery


5-Phenylthiazol-2-amine (CAS 39136-63-5), also known as 2-amino-5-phenylthiazole, is a heterocyclic organic compound with the molecular formula C9H8N2S and a molecular weight of 176.24 g/mol [1]. It features a thiazole ring substituted with a phenyl group at the 5-position and an amino group at the 2-position, establishing it as a privileged scaffold in medicinal chemistry [2]. This core structure serves as the foundation for multiple distinct inhibitor classes targeting clinically validated kinases, including PI4KIIIβ and FLT3, and has been recognized in patent literature as a PI4-kinase inhibitory template with broad-spectrum therapeutic potential [3] [4]. Commercially available at purities ranging from 95% to ≥98% (HPLC) with a melting point of 206°C, the compound requires storage under inert gas with protection from light and air exposure .

Why Generic 2-Aminothiazole Analogs Cannot Substitute for 5-Phenylthiazol-2-amine in Structure-Guided Inhibitor Development


Generic substitution of the 5-phenylthiazol-2-amine scaffold with other 2-aminothiazole analogs is not scientifically justified due to the critical role of the 5-phenyl substituent in defining both target engagement and downstream pharmacological properties. In PI4KIIIβ inhibitor development, structural optimization starting from the PIK93 scaffold demonstrated that the 5-phenylthiazol-2-amine core is essential for achieving superior inhibitory potency, target selectivity, and in vivo safety profiles that alternative heterocyclic frameworks do not replicate [1]. Similarly, in the FLT3 inhibitor space, replacement of the 3-phenyl-1H-5-pyrazolylamine core with the 5-phenyl-thiazol-2-ylamine scaffold was specifically required to overcome the poor oral bioavailability that had previously limited clinical translation of pyrazole-based analogs [2]. The 5-phenyl group contributes uniquely to the molecular recognition at the ATP-binding pocket while simultaneously modulating physicochemical properties that govern ADME performance, meaning structurally related but substitution-different analogs cannot be presumed interchangeable without experimental validation of both target potency and pharmacokinetic behavior.

Quantitative Differentiation of 5-Phenylthiazol-2-amine Derivatives Versus Comparator Compounds in Oncology Target Engagement and In Vivo Efficacy


PI4KIIIβ Inhibitory Activity: Optimized 5-Phenylthiazol-2-amine Derivatives Outperform Parent PIK93 Scaffold

Structural optimization of 5-phenylthiazol-2-amine derivatives yielded compounds 16 and 43, which demonstrated significantly enhanced PI4KIIIβ inhibitory activity compared to the parent scaffold PIK93 [1]. The optimized derivatives also exhibited superior PI4KIIIβ selective inhibition, with mechanistic studies confirming more effective suppression of the PI3K/AKT pathway, thereby inducing cancer cell apoptosis and G2/M phase cell cycle arrest [1].

PI4KIIIβ inhibition kinase inhibitor oncology

In Vivo Safety Profile: 5-Phenylthiazol-2-amine Derivatives Demonstrate Superior Tolerability Versus Alpelisib

In vivo toxicity and pharmacodynamics studies directly compared 5-phenylthiazol-2-amine derivatives (compounds 16 and 43) against the commercially available PI3K/AKT axis inhibitor alpelisib [1]. The derivatives demonstrated superior safety while maintaining obvious antitumor activity in small cell lung cancer H446 xenograft models [1].

in vivo toxicity therapeutic window small cell lung cancer

FLT3 Inhibition: 5-Phenylthiazol-2-amine Derivative 7h Overcomes AC220-Resistant Mutations

The 5-phenyl-thiazol-2-ylamine derivative compound 7h demonstrated potent in vitro and in vivo activities against clinically relevant AC220 (quizartinib)-resistant kinase domain mutants of FLT3-ITD [1]. This activity against drug resistance-conferring point mutations represents a critical differentiation from earlier FLT3 inhibitors that were limited by the emergence of resistant mutations [1].

FLT3 inhibitor acute myeloid leukemia drug resistance

Oral Bioavailability: Thiazole Scaffold Addresses Pyrazole-Derived Pharmacokinetic Limitations

Prior work had established 3-phenyl-1H-5-pyrazolylamine derivatives as highly potent and selective FLT3 inhibitors with good in vivo efficacy via intravenous administration [1]. However, the poor bioavailability of these pyrazole compounds limited clinical development [1]. Replacement of the pyrazole core with the 5-phenyl-thiazol-2-ylamine scaffold yielded compound 7h, which retained potent antileukemic activity while exhibiting excellent oral efficacy in AML xenograft models [1].

oral bioavailability ADME scaffold optimization

Broad-Spectrum PI4-Kinase Inhibition: Patent-Recognized Scaffold with Anti-Infective and Anticancer Applications

Patent disclosures identify substituted 2-amino-5-phenylthiazole compounds as PI4-kinase inhibitors with distinct therapeutic applications [1]. The compounds have demonstrated broad-spectrum anti-infective activity against pathogens containing the BAAPP domain that interacts with PIP-2 to mediate pathogen replication [1]. Additionally, methods of treating cancer using these PI4-kinase inhibitors are disclosed, with evidence that cancer cells exhibit increased sensitivity to selective PI4-kinase inhibition compared to normal cells [1].

PI4-kinase inhibition broad-spectrum anti-infective antiviral

Evidence-Backed Application Scenarios for Procuring 5-Phenylthiazol-2-amine (CAS 39136-63-5)


PI4KIIIβ-Targeted Oncology Lead Optimization with Improved Therapeutic Window

Research groups developing PI4KIIIβ inhibitors for oncology applications, particularly small cell lung cancer, should prioritize 5-phenylthiazol-2-amine as a synthetic starting scaffold. Derivatives derived from this core (exemplified by compounds 16 and 43) have demonstrated superior PI4KIIIβ selective inhibitory activity compared to the PIK93 parent scaffold, along with superior in vivo safety relative to the clinically approved PI3K/AKT inhibitor alpelisib while maintaining antitumor efficacy in H446 xenograft models [1]. This combination of enhanced target engagement and improved tolerability profile makes the scaffold particularly suitable for programs where therapeutic window optimization is a primary objective.

FLT3-Dependent AML Drug Discovery Addressing Acquired Resistance

For acute myeloid leukemia (AML) programs targeting FLT3-ITD mutations, 5-phenylthiazol-2-amine-based compounds (such as derivative 7h) offer a scientifically validated path to overcome a key limitation of earlier-generation FLT3 inhibitors—namely, the emergence of resistance-conferring point mutations [1]. The scaffold maintains potent activity against AC220 (quizartinib)-resistant kinase domain mutants while providing excellent oral efficacy, enabling oral dosing regimens rather than intravenous administration required by pyrazole-based alternatives [1]. This profile is particularly relevant for relapse/refractory AML indications where existing FLT3 inhibitors have failed.

Dual-Indication PI4-Kinase Inhibitor Programs Spanning Oncology and Infectious Disease

Organizations pursuing broad-spectrum PI4-kinase inhibition strategies should consider 5-phenylthiazol-2-amine as a versatile chemical starting point. Patent disclosures confirm that substituted 2-amino-5-phenylthiazole compounds exhibit PI4-kinase inhibitory activity with demonstrated broad-spectrum anti-infective potential against BAAPP domain-containing pathogens, alongside antiproliferative activity against cancer cells showing PI4-kinase addiction [1]. The scaffold's recognition as a PI4-kinase inhibitory template in formal patent filings provides additional intellectual property context for programs evaluating freedom-to-operate considerations.

Scaffold Replacement for Improving Oral Pharmacokinetics of Heterocyclic Kinase Inhibitors

Medicinal chemistry teams encountering poor oral bioavailability with pyrazole-based or other heterocyclic kinase inhibitor scaffolds should evaluate 5-phenylthiazol-2-amine as a scaffold replacement option. The direct evidence from FLT3 inhibitor development demonstrates that conversion from 3-phenyl-1H-5-pyrazolylamine derivatives (poor oral bioavailability limiting development) to the 5-phenyl-thiazol-2-ylamine core successfully imparted excellent oral efficacy while retaining target potency [1]. This established precedent for scaffold-hopping to address ADME liabilities provides a rational basis for procurement in programs facing similar pharmacokinetic challenges with other heterocyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.